2-Ethoxybenzoyl chloride
Overview
Description
2-Ethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a colorless to light yellow liquid that is sensitive to moisture and has a boiling point of 114-118°C at 5 mmHg . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethoxybenzoyl chloride typically involves the following steps :
Ethylation Reaction: Methyl salicylate is used as the initial raw material, and diethyl sulfate is employed as the ethylation reagent. This reaction is carried out under mild conditions.
Alkaline Hydrolysis Reaction: The ethylated product undergoes alkaline hydrolysis to form 2-ethoxybenzoic acid.
Acyl Chlorination Reaction: The final step involves the acyl chlorination of 2-ethoxybenzoic acid using solid phosgene. This reaction is facilitated by a recyclable catalyst, making the process cost-effective and environmentally friendly.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The use of solid phosgene and recyclable catalysts ensures high yield and quality, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzoyl chloride undergoes various chemical reactions, including :
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethoxybenzoic acid.
Reduction: It can be reduced to 2-ethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride.
Hydrolysis Conditions: Aqueous medium.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
2-Ethoxybenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Ethoxybenzoyl chloride has a wide range of applications in scientific research :
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the development of electroactive materials for sensor technology.
Catalysis: Facilitates iridium-catalyzed annulative coupling and oxidative coupling reactions.
Mechanism of Action
The mechanism of action of 2-Ethoxybenzoyl chloride involves its reactivity as an acylating agent . It reacts with nucleophiles to form acylated products, which are crucial intermediates in various chemical syntheses. The molecular targets include nucleophilic sites on amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters.
Comparison with Similar Compounds
2-Ethoxybenzoyl chloride can be compared with other similar compounds such as :
- o-Anisoyl chloride
- 2-Methoxybenzoyl chloride
- 2-Acetoxybenzoyl chloride
- 2,6-Dimethoxybenzoyl chloride
Uniqueness
- Reactivity : this compound exhibits unique reactivity due to the presence of the ethoxy group, which influences its chemical behavior.
- Applications : Its specific applications in organic synthesis and pharmaceuticals distinguish it from other benzoyl chlorides.
Properties
IUPAC Name |
2-ethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKAAWDKKBFSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195568 | |
Record name | 2-Ethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42926-52-3 | |
Record name | 2-Ethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42926-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042926523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-ethoxybenzoyl chloride in the synthesis of sildenafil?
A1: this compound acts as an acylating agent in the synthesis of sildenafil. [, ] Both research papers describe a multi-step synthesis where this compound is introduced to the reaction scheme after the formation of a pyrazolopyrimidinone derivative. [, ] This suggests that this compound reacts with this derivative, introducing the 2-ethoxybenzoyl moiety onto the pyrazolopyrimidinone core. This acylation step is crucial for building the final sildenafil structure.
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